![molecular formula C18H17N3O B2474975 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide CAS No. 524928-40-3](/img/structure/B2474975.png)
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure can be represented by the SMILES string:CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C
.
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including structures similar to 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide, have been extensively studied for their anticorrosive properties. These compounds are effective in protecting metals against corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. Their high electron density, contributed by the quinoline ring and substituents like hydroxyl, methoxy, amino, and nitro groups, facilitates the adsorption on metal surfaces, offering a promising approach for corrosion inhibition in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Potentials
Quinoline compounds are recognized for their therapeutic potentials across a broad spectrum of biological activities. These include acting as key agents in treating diseases such as cancer and malaria, with some derivatives also displaying antimicrobial, anti-inflammatory, and antidiabetic effects. The versatility and clinical significance of quinoline derivatives stem from their structural diversity, allowing them to be utilized in the development of new chemotherapeutic agents. The quinoline core is a critical component in the medicinal chemistry field, supporting ongoing research into novel drugs with enhanced efficacy and reduced toxicity (Hussaini, 2016).
Anticancer Research
The quinoline scaffold is also prominently featured in anticancer drug discovery. Quinoline-based compounds are investigated for their potential to inhibit topoisomerases and kinases, which are crucial in cancer cell proliferation and survival. Their anticancer efficacy is attributed to the quinoline moiety's capacity for structural optimization and the development of synthetic pathways, positioning these compounds as significant contributors to anticancer therapeutics. This highlights the quinoline structure's importance in designing new drugs to combat various forms of cancer, underscoring the need for continued research and development in this area (Musioł, 2017).
Optoelectronic Materials
Further extending the application of quinoline derivatives, studies have explored their use in optoelectronic materials. Quinoline and its derivatives, when incorporated into π-extended conjugated systems, demonstrate significant potential for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This includes applications in organic light-emitting diodes (OLEDs), where quinoline-based compounds contribute to developing materials with electroluminescent properties. Such advancements highlight the quinoline ring's versatility, not only in medicinal chemistry but also in materials science, paving the way for innovative optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethylphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-7-8-13(9-12(11)2)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGMDQURXXBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.